molecular formula C8H19NO2 B1601743 1,1-Dimethoxy-N,N-dimethyl-1-butanamine CAS No. 64277-22-1

1,1-Dimethoxy-N,N-dimethyl-1-butanamine

Cat. No. B1601743
CAS RN: 64277-22-1
M. Wt: 161.24 g/mol
InChI Key: DNPQBYAXYLQWCQ-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-N,N-dimethyl-1-butanamine is a chemical compound . It is an excellent methylating agent for acids, amines, thiols, and amino acids . It is mainly applied in the synthesis of pharmaceuticals and crop protection agents .


Synthesis Analysis

The synthesis of 1,1-Dimethoxy-N,N-dimethyl-1-butanamine involves the reaction of 4-Chlorobutanal dimethyl acetal with dimethylamine . The reaction mixture is stirred at ambient temperature and then warmed to 50°C for 3 hours .


Molecular Structure Analysis

The molecular formula of 1,1-Dimethoxy-N,N-dimethyl-1-butanamine is C5H13NO2 . The molecular weight is 119.1622 . The IUPAC Standard InChI is InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 .


Chemical Reactions Analysis

1,1-Dimethoxy-N,N-dimethyl-1-butanamine is a reliable methylation agent . It is used in the synthesis of pharmaceuticals and crop protection agents .


Physical And Chemical Properties Analysis

The boiling point of 1,1-Dimethoxy-N,N-dimethyl-1-butanamine is 189.2±30.0 °C at 760 mmHg . The density is 0.9±0.1 g/cm3 . The refractive index is 1.4200-1.4240 .

Scientific Research Applications

Conformational Dynamics in Hydrocarbon Chains

1,1-Dimethoxy-N,N-dimethyl-1-butanamine, a compound related to N,N-dimethyl-2-butanamine (DM2BA), has been studied for its conformational dynamics. Research on DM2BA using Rydberg fingerprint spectroscopy has provided insights into the equilibrium composition and dynamics between different conformeric structures of such hydrocarbon chain molecules (Minitti & Weber, 2007).

Crystal Structure Analysis

Studies on similar compounds, such as N,3-Dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide and N,3-dimethyl-3-(N’,N’-dimethoxyamino)butanamide, have revealed insights into their crystal structures. These studies have shown similarities in conformations and a high degree of nitrogen pyramidality in the O–N–O fragment, which can be relevant for understanding the structural aspects of 1,1-Dimethoxy-N,N-dimethyl-1-butanamine (Shtamburg et al., 2011).

Cycloaddition Reactions

The compound has been studied in the context of cycloaddition reactions. Research on 1,1-Dimethoxy-1,3-butadiene, a related compound, has provided insights into its reaction behavior with various dienophiles. This information is crucial for understanding the reactivity of 1,1-Dimethoxy-N,N-dimethyl-1-butanamine in similar chemical environments (Sustmann, Tappanchai, & Bandmann, 1996).

Applications in Polymerization

Research into the polymerization reactions of compounds like 1,1-Dimethoxy-1,3-butadiene can provide valuable insights into potential applications of 1,1-Dimethoxy-N,N-dimethyl-1-butanamine in polymer science. Such compounds have been found to undergo novel polycondensation reactions with diamines, leading to the formation of polymers with varying properties (Colletti et al., 1991).

Fluorescence Properties

The fluorescence properties of compounds related to 1,1-Dimethoxy-N,N-dimethyl-1-butanamine have been explored. For example, research on heterocyclic compounds containing the 1,5-Dioxaspiro group, which were derived from 1,1-dimethoxy-N,N-dimethylmethanamine, revealed that these compounds exhibit distinct fluorescence behaviors, suggesting potential applications in materials science (Zeng, Jiang, Jiang, & Li, 2018).

Safety and Hazards

1,1-Dimethoxy-N,N-dimethyl-1-butanamine causes serious eye damage (H318) . Precautionary measures include wearing protective gloves, eye protection, and face protection . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present .

properties

IUPAC Name

1,1-dimethoxy-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-6-7-8(10-4,11-5)9(2)3/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPQBYAXYLQWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(N(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517397
Record name 1,1-Dimethoxy-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxy-N,N-dimethyl-1-butanamine

CAS RN

64277-22-1
Record name 1,1-Dimethoxy-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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